molecular formula C14H15NO2S B5577226 N-benzyl-1-phenylmethanesulfonamide CAS No. 110654-36-9

N-benzyl-1-phenylmethanesulfonamide

Cat. No. B5577226
CAS RN: 110654-36-9
M. Wt: 261.34 g/mol
InChI Key: FYRBPJQSGABSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The eco-friendly synthesis of benzenemethanesulfonamides and their N,N-diethyl substituted amido moieties has been achieved in aqueous medium at room temperature, showcasing an expeditious approach to such derivatives. This method emphasizes environmental considerations and efficiency in synthesizing sulfonamide compounds (Ajani et al., 2013).

Molecular Structure Analysis

The molecular structure of N-(4-nitrophenyl)methanesulfonamide, a compound closely related to N-benzyl-1-phenylmethanesulfonamide, has been analyzed, revealing that the geometric parameters are slightly different from those of N-phenylmethanesulfonamide. This analysis provides insight into the influence of substituent groups on the molecular geometry of sulfonamides (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Research on the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene demonstrated the high reactivity of the product, phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide, showcasing the compound's potential in synthetic chemistry for alkylation reactions (Aizina et al., 2012).

Physical Properties Analysis

The study of polymorphism in secondary benzene sulfonamides, including N-phenyl benzene sulfonamides, highlights the role of different solvents in the crystallization of polymorphs. This research provides valuable information on the physical properties of sulfonamide derivatives, such as solubility and crystalline structure (Sanphui, Sarma, & Nangia, 2010).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives have been further elucidated through the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones, demonstrating the versatility of sulfonamide compounds in organic synthesis and their reactivity towards various chemical transformations (Vasin et al., 2015).

Scientific Research Applications

Eco-Friendly Synthesis

A study by Ajani et al. (2013) describes an eco-friendly synthesis approach for benzenemethanesulfonamides, a category which includes compounds like N-benzyl-1-phenylmethanesulfonamide. This method utilizes an aqueous medium at room temperature, leading to significant rate enhancement and excellent yields, thus offering an environmentally friendly alternative for synthesizing these compounds (Ajani et al., 2013).

Catalytic Applications

Khazaei et al. (2007) explored the use of derivatives of benzenesulfonamide, a related compound to N-benzyl-1-phenylmethanesulfonamide, as catalysts for chemical reactions involving alcohols and phenols. This research indicates the potential of N-benzyl-1-phenylmethanesulfonamide in similar catalytic roles (Khazaei et al., 2007).

Derivatization of Nerve Agent Markers

Mazumder et al. (2011) synthesized a solid supported derivatizing agent, N-benzyl-N-nitroso-4-toluenesulfonamide, for preparing phenyldiazomethane (PDM), which has relevance in the analysis of nerve agents. This indicates the potential of N-benzyl-1-phenylmethanesulfonamide for similar applications in the field of chemical defense (Mazumder et al., 2011).

Development of New Synthetic Methods

Aizina et al. (2012) developed a new synthetic approach using derivatives of phenylmethanesulfonamide, closely related to N-benzyl-1-phenylmethanesulfonamide, demonstrating its utility in creating new electrophilic compounds, which could be useful in various chemical synthesis applications (Aizina et al., 2012).

Palladium-Catalyzed Arylation

Zeevaart et al. (2005) described the α-arylation of methanesulfonamides, including N-benzyl-N-methylmethanesulfonamide, using palladium catalysis. This study highlights the potential of N-benzyl-1-phenylmethanesulfonamide in palladium-catalyzed arylations, which are significant in organic synthesis (Zeevaart et al., 2005).

Antibacterial Activity

Ajani et al. (2012) synthesized a series of sulfonamide compounds, showing significant antibacterial activity. This suggests that derivatives of N-benzyl-1-phenylmethanesulfonamide could have potential applications in antibacterial drug development (Ajani et al., 2012).

Synthesis of Novel Palladium Complexes

Dayan and Kalaycioglu (2013) synthesized new palladium complexes containing aromatic sulfonamides, demonstrating the potential of N-benzyl-1-phenylmethanesulfonamide in creating such complexes, which are effective in catalyzing oxidation reactions (Dayan & Kalaycioglu, 2013).

properties

IUPAC Name

N-benzyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-18(17,12-14-9-5-2-6-10-14)15-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRBPJQSGABSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349959
Record name Benzenemethanesulfonamide, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110654-36-9
Record name N-(Phenylmethyl)benzenemethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110654-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanesulfonamide, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-phenylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-phenylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-1-phenylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-1-phenylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-1-phenylmethanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-1-phenylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.